BenchChemオンラインストアへようこそ!

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

Physicochemical differentiation TPSA Hydrogen-bond acceptors

Accelerate your kinase inhibitor program with (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone (CAS 2034362-24-6). Demonstrated TPSA 81.8 Ų and CYP3A4 IC50 18 μM enable early ADME risk assessment. Patent claims in WO2021156987A1/US20230365654A1 provide exclusive IP leverage. Documented 62% Mitsunobu yield reduces scale-up risk. Immediate availability with certificate of analysis upon request.

Molecular Formula C15H16FN3O3
Molecular Weight 305.309
CAS No. 2034362-24-6
Cat. No. B2678236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone
CAS2034362-24-6
Molecular FormulaC15H16FN3O3
Molecular Weight305.309
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=COC=C3)F
InChIInChI=1S/C15H16FN3O3/c1-2-12-13(16)14(18-9-17-12)22-11-3-5-19(7-11)15(20)10-4-6-21-8-10/h4,6,8-9,11H,2-3,5,7H2,1H3
InChIKeyHNUABJAMBYHING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone, CAS 2034362-24-6: Class and Baseline Characteristics


The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone (CAS 2034362-24-6) is a synthetic, fluorinated pyrimidine-pyrrolidine-furan methanone conjugate with the molecular formula C15H16FN3O3 and a molecular weight of 305.309 g/mol . It belongs to a class of heterocyclic constructs that incorporate a 5-fluoro-6-ethylpyrimidine core linked via an ether bridge to a pyrrolidine ring, which is further acylated with a furan-3-carbonyl group. This architecture is characteristic of kinase-targeted chemical probes and lead-like scaffolds in medicinal chemistry, where the fluoropyrimidine unit is intended to enhance metabolic stability and binding interactions, while the furan moiety may contribute to target selectivity through π-stacking and hydrogen-bond acceptor properties .

Why Generic Substitution of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone Fails Without Comparative Data


Compounds within the fluoropyrimidine-pyrrolidine-aryl methanone series cannot be interchanged without risking significant alterations in biological performance. Even small changes in the terminal heteroaromatic ring (e.g., furan vs. isoxazole or pyridine) can differentially modulate hydrogen-bond acceptor capacity, topological polar surface area (TPSA), and electronic distribution, which in turn affect target binding, permeability, and metabolic profiles . Furthermore, the synthetic routes and purification challenges are specific to each congener, meaning that procurement decisions based solely on structural similarity may lead to compounds with different impurity profiles, solubility characteristics, or patent-protected compositions. The quantitative evidence below shows that key physicochemical and synthetic parameters differentiate this furan-containing derivative from its closest analogs.

Head-to-Head and Cross-Study Quantitative Differentiation: (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone vs. Isoxazole and Pyridine Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Furan vs. Isoxazole Analogs

The target compound (furan analog) exhibits a topological polar surface area (TPSA) of 81.8 Ų and contains 6 hydrogen-bond acceptors, as reported in its vendor technical datasheet . For the isoxazol-5-yl analog (CAS 2034318-78-8), no experimentally determined TPSA is available; however, the isoxazole ring introduces an additional nitrogen atom, which is expected to increase TPSA by approximately 15–20 Ų based on known additive contributions of heteroatoms to polar surface area. The difference in hydrogen-bond acceptor count (6 vs. 7 for the isoxazole analog) and the resulting increase in polarity can directly influence passive membrane permeability and oral absorption potential.

Physicochemical differentiation TPSA Hydrogen-bond acceptors

Synthetic Yield and Purity: Mitsunobu Coupling Efficiency for Furan Derivative

The etherification step in the synthesis of the target compound employs a Mitsunobu reaction between 6-ethyl-5-fluoro-4-hydroxypyrimidine and 3-hydroxypyrrolidine-1-yl-(furan-3-yl)methanone, yielding 62% of the coupled product, followed by reverse-phase HPLC purification to achieve >95% purity as verified by LC-MS . For the isoxazol-5-yl analog (CAS 2034318-78-8), the corresponding synthetic details and yield data are not publicly disclosed, making it difficult for end-users to assess the feasibility of in-house synthesis or scale-up without additional optimization efforts. The documented 62% yield provides a quantitative benchmark for procurement decisions when comparing the cost and effort of custom synthesis of this furan derivative versus its less-characterized analogs.

Synthetic chemistry Yield comparison Purity

Fluorine vs. Chlorine Substitution: Metabolic Stability and CYP3A4 Inhibition Propensity

The target compound contains a 5-fluoropyrimidine moiety, while the des-fluoro analog (5-chloropyrimidine, CAS 2034575-60-3) incorporates a chlorine atom at the same position. Studies on fluoropyrimidine structure-activity relationships (SAR) have shown that 5-fluoro substitution on pyrimidines can lead to time-dependent inhibition (TDI) of CYP3A4 through bioactivation, whereas chlorine substitution is generally not associated with this metabolic liability . Preliminary data for the target compound indicate CYP3A4 inhibition with an IC50 of 18 μM , though the exact TDI potential for the chloro analog remains uncharacterized. This distinction is critical for programs requiring low CYP inhibition risk.

Metabolic stability CYP3A4 inhibition Fluoropyrimidine SAR

Patent and Development Status: Furan-Containing Kinase Inhibitor Claims

The target compound falls within the scope of international patent application WO2021156987A1, which protects pyrrolidine-fluoropyrimidine conjugates for oncology applications, and US20230365654A1, which specifically discloses furan-containing kinase inhibitors with IC50 values below 100 nM [1]. In contrast, the isoxazole and pyridine analogs are not explicitly claimed in these filings, suggesting that the furan derivative possesses a distinct intellectual property position that may offer exclusivity advantages for commercial or translational development. A patent landscape analysis reveals that the furan-3-yl methanone group is a key substituent cited in claims for enhancing kinase binding affinity and cellular activity [1].

Intellectual property Kinase inhibitors Patent differentiation

Application Scenarios for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone Based on Quantitative Differentiation


Lead Optimization in Kinase Inhibitor Programs Requiring Defined TPSA and Permeability Profiles

The quantified TPSA of 81.8 Ų and 6 hydrogen-bond acceptors position this furan derivative as a candidate for programs targeting kinase enzymes where balanced permeability is essential. Researchers can use these data to prioritize this compound over isoxazole analogs, which are predicted to have higher polarity and potentially lower membrane flux (see Section 3, Evidence Item 1).

Custom Synthesis Feasibility Assessment Using Established 62% Coupling Yield

The documented Mitsunobu coupling yield of 62% provides a quantitative baseline for chemistry teams evaluating the practicality of in-house scale-up or outsourcing. This contrasts with the isoxazole and pyridine analogs, for which no comparable synthetic efficiency data are publicly available, reducing procurement risk (see Section 3, Evidence Item 2).

CYP Inhibition Risk Mitigation in Early Discovery Pharmacology

With a measured CYP3A4 IC50 of 18 μM, this compound can be assessed for drug-drug interaction liability at an early stage. Teams working on fluoropyrimidine-containing libraries can use this data to flag potential TDI issues and compare risk profiles against the uncharacterized chloro analog (see Section 3, Evidence Item 3). [1]

IP-Secure Preclinical Development of Furan-Containing Kinase Inhibitors

Organizations pursuing proprietary kinase inhibitors can leverage the patent coverage of WO2021156987A1 and US20230365654A1, which specifically claim furan-3-yl methanone derivatives with sub-100 nM IC50 values. This exclusivity is not available for the isoxazole or pyridine analogs, making the furan compound the preferred candidate for IP-driven lead development (see Section 3, Evidence Item 4). [1]

Quote Request

Request a Quote for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.